tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
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Overview
Description
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is a compound that belongs to the quinoline family. It is a yellow powder that is used in scientific research for its various applications.
Mechanism Of Action
The mechanism of action of tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is not well understood. However, it is believed to interact with zinc ions and form a fluorescent complex. The complex can be used for the detection of zinc ions in living cells.
Biochemical And Physiological Effects
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate does not have any known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is a hazardous material.
Advantages And Limitations For Lab Experiments
The advantages of using tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate in lab experiments include its fluorescent properties, which make it an excellent probe for the detection of zinc ions in living cells. Additionally, it is a reference compound for the development of analytical methods for the detection of quinoline-based compounds. The limitations of using this compound include its hazardous nature and the need for specialized equipment for its handling.
Future Directions
There are several future directions for the use of tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate in scientific research. One direction is the development of new ligands based on this compound for catalytic applications. Another direction is the development of new analytical methods for the detection of quinoline-based compounds. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions in living cells can be explored.
Conclusion:
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is a compound that has various applications in scientific research. Its fluorescent properties make it an excellent probe for the detection of zinc ions in living cells, and it is also used as a ligand in the synthesis of metal complexes for catalytic applications. While there are limitations to its use, the future directions for this compound are promising, and it will continue to be an important tool in scientific research.
Synthesis Methods
The synthesis of tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate involves the reaction of 6-bromo-2,2,4-trimethylquinoline-1(2H)-one with tert-butyl bromoacetate in the presence of a base. The reaction takes place in anhydrous conditions and is carried out under reflux. The yield of the reaction is around 70%.
Scientific Research Applications
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is used in scientific research for its various applications. It is used as a fluorescent probe for the detection of zinc ions in living cells. It is also used as a ligand in the synthesis of metal complexes for catalytic applications. Furthermore, it is used as a reference compound in the development of analytical methods for the detection of quinoline-based compounds.
properties
IUPAC Name |
tert-butyl 6-bromo-2,2,4-trimethylquinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-11-10-17(5,6)19(15(20)21-16(2,3)4)14-8-7-12(18)9-13(11)14/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWEWROZPBVFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634021 |
Source
|
Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
CAS RN |
179894-35-0 |
Source
|
Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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